molecular formula C7H14N4S2 B1676356 Metallibure CAS No. 926-93-2

Metallibure

Cat. No. B1676356
CAS RN: 926-93-2
M. Wt: 218.3 g/mol
InChI Key: CGFFKDRVHZIQHL-UHFFFAOYSA-N
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Description

Metallibure, also known as methallibure or methallibur, is a medication that was introduced in 1973 and has been used in veterinary medicine to synchronize estrus . It has a molecular formula of C7H14N4S2 .


Molecular Structure Analysis

Metallibure has a molecular formula of C7H14N4S2, an average mass of 218.343 Da, and a monoisotopic mass of 218.065979 Da . It contains total 26 bond(s); 12 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 2 urea (-thio) derivative(s), and 1 N hydrazine(s) .

Scientific Research Applications

Broadband Achromatic Metalenses

A notable advancement is the development of broadband achromatic metalenses capable of focusing and imaging across the entire visible spectrum. This breakthrough is achieved by carefully designing nanofins on a surface, enabling control over the phase, group delay, and group delay dispersion of light. Such metalenses promise compact, nanoscale optical devices for use in cameras, lighting, displays, and wearable optics, despite initial efficiency challenges (Chen et al., 2018).

Alternative Plasmonic Materials

Research into alternative plasmonic materials beyond gold and silver has been driven by the need for better performance, design flexibility, and integration in plasmonics and metamaterials. This encompasses a wide array of materials including conventional semiconductors, transparent conducting oxides, and 2D materials like graphene, highlighting the ongoing search for materials that balance device performance with ease of fabrication and application versatility (Naik et al., 2013).

High-Throughput Materials Discovery

The AFLOWLIB.ORG repository represents a significant resource for high-throughput ab initio calculations, offering over 150,000 thermodynamic entries for alloys and extensive data on electronic structure and magnetic properties. Such repositories are crucial for accelerating the discovery and optimization of materials, facilitating the integration of computational and empirical data (Curtarolo et al., 2012).

Nanoparticle-Enhanced Spectroscopy

The enhancement of spectroscopy signals through the deposition of silver nanoparticles on metal samples, leading to significant improvements in chemical analysis sensitivity, is an area of growing interest. This approach, known as nanoparticle-enhanced laser-induced breakdown spectroscopy (NELIBS), underscores the potential for nanoparticles to augment analytical techniques for metals, although its efficacy varies with the substrate and nanoparticle characteristics (De Giacomo et al., 2013).

properties

IUPAC Name

1-but-3-en-2-yl-3-(methylcarbamothioylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S2/c1-4-5(2)9-7(13)11-10-6(12)8-3/h4-5H,1H2,2-3H3,(H2,8,10,12)(H2,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFFKDRVHZIQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(=S)NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862475
Record name N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metallibure

CAS RN

926-93-2
Record name N1-Methyl-N2-(1-methyl-2-propen-1-yl)-1,2-hydrazinedicarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-93-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methallibure [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metallibure
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69536
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Record name N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metallibure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHALLIBURE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBU5XJ97C4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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